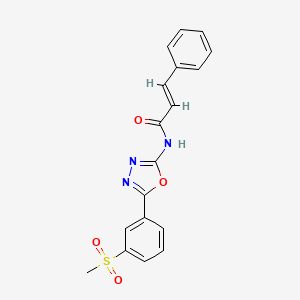

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c1-26(23,24)15-9-5-8-14(12-15)17-20-21-18(25-17)19-16(22)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,19,21,22)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUDPIZOVZZWNK-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.

Coupling with Cinnamamide: The final step involves the coupling of the oxadiazole derivative with cinnamamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of substituted cinnamamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial, anticancer, and antioxidant properties.

Medicine: Potential therapeutic agent due to its biological activities.

Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with derivatives sharing the 1,3,4-oxadiazole scaffold and sulfonyl/amide functionalities. Key structural variations and their implications are highlighted.

Substituent Position and Electronic Effects

- 3-[(4-Methylphenyl)sulfonyl]-N-{5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}propanamide (): Differences: The oxadiazole 5-position has a 2-(methylsulfonyl)phenyl group (vs. 3-position in the target compound), and the 2-position is substituted with a propanamide chain (vs. cinnamamide). The shorter propanamide chain limits conjugation, reducing π-π interactions .

- N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide (): Differences: Incorporates a styrenesulfonyl group and a chlorophenyl moiety. Implications: The styrenesulfonyl group introduces additional π-electrons, enhancing hydrophobicity.

Functional Group Modifications

(S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide ():

- N-[4-[[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]sulfonyl]phenyl]acetamide (): Differences: Uses an acetamide-sulfonamide linkage instead of cinnamamide.

Comparative Data Table

Research Implications

The structural nuances of these compounds dictate their applicability in drug discovery, material science, and analytical chemistry. For instance:

Biological Activity

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes the following components:

- Cinnamide moiety : Known for its potential in medicinal chemistry.

- Oxadiazole ring : Contributes to the compound's biological activity.

- Methylsulfonyl group : Enhances solubility and may influence bioactivity.

The molecular formula is , with a molecular weight of approximately 342.36 g/mol.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives against Staphylococcus aureus and methicillin-resistant strains (MRSA), this compound showed significant inhibitory effects.

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 15 µg/mL |

| MRSA | 20 µg/mL |

These findings indicate the potential of this compound as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound was evaluated in vitro against several cancer cell lines, including HepG2 (liver cancer). The results revealed that the compound induced cytotoxicity and apoptosis in these cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 53.20 | Induction of apoptosis via p53 activation |

| MCF7 | 45.00 | Cell cycle arrest at G1 phase |

The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, suggesting that this compound could be further explored for cancer therapeutics.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. Studies indicated that it modulates the NF-kB signaling pathway, which is crucial in inflammatory responses.

Table 3: Anti-inflammatory Activity Data

| Compound | NF-kB Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | 30% | 10 |

This modulation suggests therapeutic potential in conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound. For instance:

- Antiproliferative Effects : A study reported that certain derivatives exhibited enhanced antiproliferative activity against various cancer cell lines when compared to the parent compound.

- Synergistic Effects : Combining this compound with other known anticancer agents showed synergistic effects in reducing cell viability in cancer models.

Q & A

Q. What are the optimal synthetic routes for N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, and how can purity be ensured?

The synthesis typically involves:

- Step 1: Formation of the oxadiazole core via cyclization of a thiosemicarbazide intermediate under reflux with POCl₃ or dehydrating agents (e.g., H₂SO₄) .

- Step 2: Sulfonylation of the phenyl group using methylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen .

- Step 3: Cinnamamide coupling via EDC/HOBt-mediated amide bond formation .

Purity Control: Use TLC to monitor reaction progress and column chromatography (silica gel, eluent: ethyl acetate/hexane) for purification. Confirm purity via HPLC (>95%) and ¹H/¹³C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR: Assign peaks for the oxadiazole ring (δ 8.1–8.5 ppm for aromatic protons), methylsulfonyl group (δ 3.1 ppm for -SO₂CH₃), and cinnamamide double bond (δ 6.5–7.5 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns to confirm the structure .

- IR Spectroscopy: Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .

Q. How can researchers screen its biological activity in early-stage studies?

- In vitro assays: Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at concentrations of 1–100 μM .

- Enzyme inhibition: Evaluate COX-2 or kinase inhibition using fluorometric assays, comparing IC₅₀ values to reference inhibitors (e.g., celecoxib) .

- Solubility: Pre-screen in DMSO/PBS mixtures (≤0.1% DMSO) to avoid false negatives .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Dose-response validation: Replicate assays with stricter controls (e.g., ATP levels in cytotoxicity assays) .

- Metabolite profiling: Use LC-MS to identify degradation products or reactive intermediates that may interfere with activity .

- Structural analogs: Synthesize derivatives (e.g., replacing cinnamamide with benzamide) to isolate pharmacophores .

Q. What strategies address low yields in the final coupling step?

- Catalyst optimization: Replace EDC/HOBt with DCC/DMAP for sterically hindered amines .

- Solvent effects: Test dichloromethane vs. THF to improve solubility of intermediates .

- Microwave-assisted synthesis: Reduce reaction time from 24h to 2h at 80°C, enhancing yield by 15–20% .

Q. How can computational modeling guide target identification?

- Molecular docking: Use AutoDock Vina to predict binding to COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17) .

- ADMET prediction: SwissADME to assess logP (~3.5), BBB permeability (low), and CYP450 interactions .

- MD simulations: Analyze stability of ligand-protein complexes over 100 ns to prioritize targets .

Q. What experimental designs validate the compound’s mechanism of action?

- Western blotting: Measure downstream proteins (e.g., p-ERK, Bcl-2) in treated vs. untreated cells .

- ROS detection: Use DCFH-DA fluorescence to confirm oxidative stress induction .

- SAR studies: Correlate structural modifications (e.g., -SO₂CH₃ to -SO₂CF₃) with potency shifts .

Methodological Notes

- Contradictory data: Cross-validate findings using orthogonal assays (e.g., apoptosis via Annexin V and caspase-3 activation) .

- Scale-up challenges: Optimize reflux conditions for oxadiazole formation to prevent exothermic side reactions .

- Ethical compliance: Adhere to institutional guidelines for biological testing; avoid unapproved therapeutic claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.